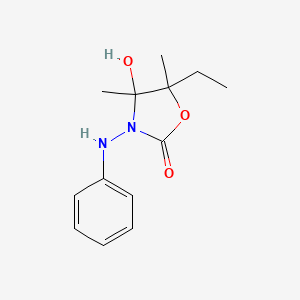
3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one
Descripción general
Descripción
3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one, also known as linezolid, is a synthetic antibiotic used to treat infections caused by Gram-positive bacteria. It was first approved by the FDA in 2000 and has since become an important tool in the fight against antibiotic-resistant bacteria.
Mecanismo De Acción
Linezolid works by inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the bacterial ribosome, preventing the formation of the initiation complex and blocking the synthesis of bacterial proteins.
Biochemical and Physiological Effects
Linezolid has been shown to have a low toxicity profile and is generally well-tolerated by patients. It is primarily metabolized in the liver and excreted in the urine and feces. Some potential side effects include gastrointestinal upset, headache, and myelosuppression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Linezolid has several advantages for use in lab experiments. It is readily available and has a well-established mechanism of action. It is also effective against a wide range of bacterial species. However, it does have some limitations. It is relatively expensive and may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several potential future directions for research on 3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one. One area of interest is the development of new analogs and derivatives with improved antibacterial activity or reduced toxicity. Another area of interest is the use of this compound in combination with other antibiotics to enhance its efficacy. Additionally, there is ongoing research into the potential use of this compound in the treatment of other bacterial infections, such as those caused by Gram-negative bacteria.
Aplicaciones Científicas De Investigación
Linezolid has been extensively studied in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been studied for its potential use in treating tuberculosis and other mycobacterial infections.
Propiedades
IUPAC Name |
3-anilino-4-hydroxy-4,5,5-trimethyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-11(2)12(3,16)14(10(15)17-11)13-9-7-5-4-6-8-9/h4-8,13,16H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHRPQLQKXFIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)NC2=CC=CC=C2)(C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398728 | |
| Record name | 2-Oxazolidinone, 4-hydroxy-4,5,5-trimethyl-3-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312535-41-4 | |
| Record name | 2-Oxazolidinone, 4-hydroxy-4,5,5-trimethyl-3-(phenylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-(4-{[1-(2,4-dichlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B4290735.png)
![1-amino-3-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B4290737.png)

![N-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4290742.png)
![2,2'-[[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3,6-diylbis(thio)]bis[N-(4-methylphenyl)acetamide]](/img/structure/B4290753.png)
![dimethyl 5-({[3-bromo-5-(5-bromo-2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B4290757.png)
![2-[2-(diphenylphosphoryl)phenoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B4290767.png)
![3-bromo-5-(2-furyl)-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4290776.png)
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B4290783.png)
![N-(5-{2-[(4-methylphenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4290791.png)
![N-[4-[4-(dimethylamino)benzylidene]-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B4290800.png)
![(4-chlorophenyl)[(2-chlorophenyl)(1-phenyl-1H-tetrazol-5-yl)methyl]amine](/img/structure/B4290802.png)


